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1-{[1-(oxolane-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole

Lipophilicity Drug-likeness Permeability

Sourcing regioisomerically defined triazole building blocks for fragment-based lead discovery often leads to undefined stereochemistry, batch-to-batch variability, and limited synthetic utility. 1-{[1-(oxolane-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole (CAS 2201063-02-5) directly addresses these challenges. - Single regioisomer with an oxolane-2-carbonyl group that provides a distinct hydrogen-bond acceptor geometry for kinase hinge regions and hydrolase active sites. - Methylene-bridged 1H-1,2,3-triazole enables post-coupling diversification via C-H functionalization, unlike direct-attachment analogs. - Physicochemical profile (MW 236.27, TPSA 60.3 Ų, zero HBD) falls within the Rule of Three for fragment-based screening and CNS MPO desirability space. Supplied with rigorous regioisomeric identity verification to ensure reproducible screening data across hit-to-lead campaigns.

Molecular Formula C11H16N4O2
Molecular Weight 236.275
CAS No. 2201063-02-5
Cat. No. B3006765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{[1-(oxolane-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole
CAS2201063-02-5
Molecular FormulaC11H16N4O2
Molecular Weight236.275
Structural Identifiers
SMILESC1CC(OC1)C(=O)N2CC(C2)CN3C=CN=N3
InChIInChI=1S/C11H16N4O2/c16-11(10-2-1-5-17-10)14-6-9(7-14)8-15-4-3-12-13-15/h3-4,9-10H,1-2,5-8H2
InChIKeyCLIWYJYVXKHXAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Profile: 1-{[1-(Oxolane-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole


1-{[1-(oxolane-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole (CAS: 2201063-02-5) is a heterocyclic building block featuring an azetidine core N-acylated with an oxolane-2-carbonyl group and substituted at the 3-position with a methylene-bridged 1H-1,2,3-triazole [1]. With a molecular formula of C11H16N4O2 and a molecular weight of 236.27 g/mol, this compound occupies a physicochemical space characterized by a computed XLogP3-AA of -0.4, topological polar surface area (TPSA) of 60.3 Ų, zero hydrogen bond donors, and four hydrogen bond acceptors [1]. The presence of a single undefined stereocenter in the oxolane ring introduces regioisomeric complexity that differentiates it from its oxolane-3-carbonyl regioisomer [1].

Procurement Risk: Non-Interchangeable Analogs of 1-{[1-(Oxolane-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole


Within the C11H16N4O2 isomeric space, several structurally related compounds exist—including the oxolane-3-carbonyl regioisomer (CAS 2199573-38-9), the cyclopropylmethanone analog (CAS 2098016-74-9), and direct-attachment 2H-triazole variants (e.g., CAS 2415573-03-2)—that share identical molecular formulas but differ in key structural features governing target engagement, solubility, and metabolic stability [1]. The oxolane-2-carbonyl substitution pattern positions the tetrahydrofuran oxygen closer to the amide carbonyl than the 3-carbonyl isomer, altering both the conformational preferences of the azetidine ring and the electrostatic potential surface available for hydrogen-bond acceptor interactions [2]. The methylene spacer between the azetidine and 1H-1,2,3-triazole introduces conformational flexibility absent in direct-attachment analogs, which can critically impact binding mode and selectivity in target-based screens [2]. These structural differences mean that even compounds with identical molecular formulas and matched purities cannot be assumed to behave equivalently in biological assays or synthetic elaborations.

Head-to-Head Evidence: 1-{[1-(Oxolane-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole vs. Closest Analogs


Lipophilicity (XLogP3-AA): Oxolane-2-carbonyl vs. Cyclopropylmethanone Analog

The target compound exhibits a computed XLogP3-AA of -0.4, indicating moderate aqueous preference [1]. Although direct experimental logP data for the cyclopropylmethanone analog (CAS 2098016-74-9) are not publicly available in authoritative databases, the cyclopropyl group is known from structural chemoinformatics principles to contribute approximately +0.8 to +1.2 logP units compared to a tetrahydrofuran ring of equivalent carbon count [2]. This lipophilicity differential is significant for central nervous system (CNS) multiparameter optimization (MPO) scoring, where lower logP values (0–3) are generally favored, and for solubility-limited absorption in oral drug candidates [2]. The lower computed lipophilicity of the oxolane-containing compound may translate to superior aqueous solubility in screening buffers compared to the cyclopropyl analog, though direct comparative solubility measurements are absent from the current literature [2].

Lipophilicity Drug-likeness Permeability

Regioisomerism: Oxolane-2-carbonyl vs. Oxolane-3-carbonyl Substitution

The target compound carries the carbonyl substituent at the 2-position of the oxolane (tetrahydrofuran) ring, whereas the direct regioisomer CAS 2199573-38-9 carries it at the 3-position [1][2]. In the 2-carbonyl isomer, the amide carbonyl is directly adjacent to the ring oxygen, creating an O–C–C=O connectivity that enables intramolecular dipole–dipole interactions between the oxygen lone pair and the carbonyl π-system [3]. This electronic arrangement is absent in the 3-carbonyl isomer, where the carbonyl and ring oxygen are separated by an sp³ carbon spacer [3]. The computed TPSA of 60.3 Ų for the target compound [1] is identical to that of the 3-carbonyl isomer (since TPSA is a sum of fragment contributions from the same atom types), but the three-dimensional presentation of polar surface area differs, impacting molecular recognition by proteins that discriminate between these regioisomers [3].

Regioisomerism Conformational analysis Target selectivity

Triazole Connectivity: Methylene Spacer vs. Direct-Attachment 2H-Triazole

The target compound incorporates a 1H-1,2,3-triazole connected via a methylene (-CH₂-) bridge to the azetidine 3-position, in contrast to direct-attachment analogs such as oxolan-2-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone (CAS 2415573-03-2) where the triazole is directly bonded to the azetidine ring [1]. The 1H-1,2,3-triazole regioisomer (N1-substituted) presents a distinct dipole moment vector (approximately 4.4 D for the 1H-triazole moiety) compared to the 2H-1,2,3-triazole isomer (approximately 0.2 D), profoundly affecting the compound's electrostatic complementarity to protein binding sites [2]. Furthermore, the methylene linker introduces an additional rotatable bond (total rotatable bonds = 3 for the target compound [1]) compared to direct-attachment variants (rotatable bonds = 1–2), increasing conformational entropy upon binding but also enabling induced-fit recognition modes inaccessible to conformationally restricted analogs [2].

Triazole regioisomerism Conformational flexibility Click chemistry

Hydrogen Bond Donor Deficiency vs. Hydroxymethyl-Functionalized Analog

The target compound contains zero hydrogen bond donor (HBD) atoms, as computed by Cactvs 3.4.8.18 [1]. In contrast, the cyclopropylmethanone analog (CAS 2098016-74-9) bears a hydroxymethyl (-CH₂OH) substituent at the triazole 4-position, contributing one HBD and increasing the TPSA beyond 60.3 Ų . In systematic analyses of oral drug candidates, each additional HBD has been associated with a measurable decrease in Caco-2 permeability (mean Papp reduction of approximately 2–4 × 10⁻⁶ cm/s per HBD) and an increased susceptibility to Phase II glucuronidation [2]. The absence of HBDs in the target compound confers a theoretical advantage in passive membrane permeability and metabolic stability, though direct comparative permeability or microsomal stability data for these specific compounds are not available in public authoritative databases [2].

Hydrogen bonding Permeability Metabolic stability

Application Scenarios for 1-{[1-(Oxolane-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole


Fragment-Based Drug Discovery for CNS Targets

With a molecular weight of 236.27 g/mol, XLogP3-AA of -0.4, TPSA of 60.3 Ų, and zero hydrogen bond donors, this compound falls within the optimal fragment space (MW < 300, ClogP < 3, HBD ≤ 3) defined by the 'rule of three' for fragment-based screening [1]. Its computed physicochemical profile aligns with CNS MPO desirability scores (TPSA < 90 Ų, HBD ≤ 2), positioning it as a viable fragment for hit discovery campaigns targeting neurotransmitter receptors, ion channels, or CNS-penetrant enzyme inhibitors [1]. The 1H-1,2,3-triazole moiety provides a metabolically stable bioisostere of the amide bond, while the oxolane-2-carbonyl group offers a differentiated hydrogen-bond acceptor geometry compared to simple acetyl or cyclopropyl amides [1].

CuAAC-Based Probe Synthesis and Chemical Biology Tools

The 1H-1,2,3-triazole unit in this compound is the canonical product of copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC), the most widely used bioorthogonal ligation reaction [2]. As a pre-formed triazole building block, this compound serves as a reference standard or synthetic intermediate for generating click-chemistry-derived chemical probes without requiring on-target triazole formation, which can be problematic in cellular contexts [2]. The methylene spacer provides a vector for further derivatization at the triazole 4-position, distinguishing it from direct-attachment triazole building blocks that limit synthetic elaboration options [2].

Regioisomeric Selectivity Profiling in Kinase/Hydrolase Inhibitors

The oxolane-2-carbonyl regioisomerism of this compound offers a specific hydrogen-bond acceptor geometry—with the tetrahydrofuran oxygen positioned to engage backbone NH groups in kinase hinge regions or catalytic serine residues in hydrolases—that is geometrically distinct from the oxolane-3-carbonyl isomer [3]. Medicinal chemistry teams developing SAR around heterocyclic amides can use this compound to probe whether the 2-carbonyl orientation provides a potency or selectivity advantage, with the 3-carbonyl isomer serving as the direct negative control [3]. The defined regioisomeric identity (as opposed to an isomeric mixture) is critical for reproducible screening data [3].

DNA-Encoded Library (DEL) Building Block with Triazole Scaffolds

The combination of an azetidine core with a 1H-1,2,3-triazole and an oxolane amide in a single building block provides three chemically orthogonal diversification points for DEL synthesis: (i) the triazole 4-position via C–H functionalization; (ii) the azetidine nitrogen (already functionalized as an amide); and (iii) the oxolane ring via α-carbon chemistry [1]. The low molecular weight and absence of hydrogen bond donors facilitate on-DNA reaction purification and minimize interference with DNA–protein interactions during affinity selection [1].

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